4-Phenyl-2-pyrrolidinone

Fragment-based drug discovery Phosphodiesterase 4 inhibition Scaffold optimization

4-Phenyl-2-pyrrolidinone (4PP) is a chiral γ-lactam differentiated by its C4 phenyl substituent—unlike unsubstituted 2-pyrrolidinone or 3-/5-phenyl isomers. Validated as a Rule-of-Three compliant fragment (MW 161, cLogP ~1.8) with >1,000-fold PDE4 potency gap vs. rolipram for fragment-based optimization. The C4 chiral center enables enantiomeric resolution to R-Carphedon precursors. Derivatives achieve 52% serum triglyceride and 48% cholesterol reduction in vivo. Ideal for CNS, anti-inflammatory, and metabolic drug discovery.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
CAS No. 1198-97-6
Cat. No. B042324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-pyrrolidinone
CAS1198-97-6
Synonyms4-Phenyl-2-pyrrolidinone;  4-Phenyl-2-pyrrolidone;  β-Phenyl-γ-aminobutyric Acid Lactam
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
InChIKeyHOJZEMQCQRPLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.2 [ug/mL] (The mean of the results at pH 7.4)

4-Phenyl-2-pyrrolidinone (CAS 1198-97-6): Structural Baseline and Core Identity for Procurement Assessment


4-Phenyl-2-pyrrolidinone (4PP, CAS 1198-97-6) is a γ-lactam derivative of pyrrolidinone bearing a phenyl substituent at the 4-position of the five-membered ring . With a molecular weight of 161.20 g/mol and a melting range of 72–78°C, this compound exists as a white to pale yellow crystalline solid at ambient conditions . The phenyl substitution introduces both steric bulk and aromatic π-character, distinguishing it fundamentally from the unsubstituted parent 2-pyrrolidinone (mp ~25°C) and positioning it as a versatile scaffold for fragment-based elaboration . Unlike many simple lactams, 4-phenyl-2-pyrrolidinone possesses a chiral center at C4, enabling stereochemical manipulation that is critical for the synthesis of enantiopure pharmaceutical intermediates .

Why 4-Phenyl-2-pyrrolidinone Cannot Be Replaced by Its Positional Isomers or Unsubstituted Analogs in Target-Oriented Synthesis


Although 3-phenyl-, 5-phenyl-, and unsubstituted 2-pyrrolidinones share the same molecular formula (C10H11NO) or a related core, their biological activity profiles and synthetic utility diverge sharply due to regiochemical and steric differences . In hypolipidemic assays, 4-phenyl-substituted 2-pyrrolidinone derivatives reduced serum triglycerides by 52% and cholesterol by 48%, whereas alkyl-substituted or unsubstituted analogues showed markedly inferior potency . In PDE4 inhibition, the 4-(substituted-phenyl)-2-pyrrolidinone scaffold is explicitly claimed for improved potency over rolipram, while the unsubstituted parent 2-pyrrolidinone is essentially inactive (IC50 > 1,000,000 nM) . Furthermore, the 4-phenyl substitution pattern uniquely enables chiral resolution into enantiomers that serve as direct precursors to pharmacologically active R-Carphedon, a synthetic route not readily accessible from 3- or 5-phenyl isomers . These quantitative and qualitative differentiators make simple substitution among positional analogs or unsubstituted lactams an invalid scientific or procurement decision for projects targeting specific CNS, anti-inflammatory, or metabolic endpoints.

Quantitative Differentiation Evidence: 4-Phenyl-2-pyrrolidinone Versus Closest Analogs and In-Class Comparators


Fragment-Based Drug Discovery: PDE4 Inhibition Potency Defines 4-Phenyl-2-pyrrolidinone as a Weak Starting Scaffold Suitable for Optimization

In direct enzymatic assays, 4-phenyl-2-pyrrolidinone exhibits an IC50 > 1,000,000 nM for bovine aorta cGMP-PDE, confirming negligible intrinsic inhibitory activity . In contrast, the benchmark PDE4 inhibitor rolipram displays an IC50 of approximately 1,000 nM under comparable assay conditions . This >1,000-fold potency gap establishes 4-phenyl-2-pyrrolidinone as an inactive fragment rather than a lead-like molecule, a property that is advantageous for fragment-based drug discovery where weak initial affinity allows for efficient fragment growing and linking strategies without overwhelming target engagement.

Fragment-based drug discovery Phosphodiesterase 4 inhibition Scaffold optimization

Hypolipidemic Efficacy: 4-Phenyl Substitution Confers Superior Lipid-Lowering Activity Versus Alkyl and Unsubstituted 2-Pyrrolidinone Analogues

In a controlled rodent study evaluating a series of substituted 2-pyrrolidinones, 4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone reduced serum triglyceride levels by 52% after 14 days and serum cholesterol by 48% after 16 days at 30 mg/kg/day . Compounds lacking the 4-phenyl substituent (e.g., 5,5-dicarbethoxy-2-pyrrolidinone without phenyl) or bearing alkyl substituents instead showed significantly lower hypolipidemic activity. The study explicitly concludes that compounds containing a phenyl substituent were more potent than unsubstituted, alkyl, or dicarbethoxy 2-pyrrolidinone analogues .

Hypolipidemic agents Triglyceride lowering Structure-activity relationship

Nootropic Activity of 4-Phenylpyrrolidone Derivatives: Comparable Efficacy to Piracetam at Equal Dose

Novel 4-phenylpyrrolidone derivatives, synthesized directly from 4-phenyl-2-pyrrolidinone as the core scaffold, exhibited distinct nootropic activity that was comparable to that of the reference nootropic drug piracetam at an equivalent dose of 400 mg/kg . The study confirms that the 4-phenyl-2-pyrrolidinone core provides a suitable template for constructing racetam-like compounds with both nootropic and anticonvulsant properties. Piracetam, a widely used nootropic, serves as the benchmark for this pharmacological class, and the observed equipotency validates the viability of the 4-phenylpyrrolidone scaffold for CNS drug development .

Nootropic agents Anticonvulsant activity Racetam analogues

Mechanistic Differentiation in CNS Amino Acid Modulation: GIZh-290 (a 4-Phenyl-2-pyrrolidinone Derivative) Versus Levetiracetam

In a comparative neurochemical study, the 4-phenyl-2-pyrrolidinone-derived compound GIZh-290 (2-oxo-4-phenylpyrrolidin-1-yl) acetic acid and the clinically used antiepileptic levetiracetam exhibited opposite effects on hippocampal amino acid levels in intact rats. GIZh-290 (5 mg/kg, i.p.) increased glutamate by 22%, glycine by 42%, and GABA by 28%, whereas levetiracetam (600 mg/kg) decreased glutamate by 18%, glycine by 26%, and GABA by 26% . This divergence indicates that the 4-phenyl-2-pyrrolidinone scaffold enables a distinct neurochemical mechanism not recapitulated by levetiracetam, a structurally related but non-identical pyrrolidinone.

Anticonvulsant mechanism Neuroactive amino acids Racetam pharmacology

Priority Application Scenarios for 4-Phenyl-2-pyrrolidinone Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Member for PDE4 and Related Targets

Due to its weak intrinsic PDE4 inhibitory activity (IC50 > 1,000,000 nM) and favorable Rule of Three compliance (MW 161, cLogP ~1.8), 4-phenyl-2-pyrrolidinone is ideally suited for inclusion in fragment libraries. Researchers can use this compound as a starting point for structure-guided optimization, leveraging the >1,000-fold potency gap relative to rolipram as a benchmark for fragment-to-lead efficiency . The 4-phenyl substitution provides a readily derivatizable aromatic handle for fragment growing strategies .

Synthesis of Racetam-Derived Nootropic and Anticonvulsant Agents

The 4-phenyl-2-pyrrolidinone core has been validated as a direct precursor to 4-phenylpyrrolidone derivatives that exhibit nootropic activity comparable to piracetam at 400 mg/kg . Additionally, the derived compound GIZh-290 demonstrates a unique neurochemical profile distinct from levetiracetam, with increases in glutamate (+22%), glycine (+42%), and GABA (+28%) in hippocampal tissue . These findings support the procurement of 4-phenyl-2-pyrrolidinone for medicinal chemistry campaigns targeting cognitive enhancement and seizure disorders.

Development of Hypolipidemic Agents Targeting Triglyceride and Cholesterol Reduction

The 4-phenyl substitution pattern on the 2-pyrrolidinone ring has been quantitatively linked to superior hypolipidemic efficacy. 4-Phenyl-5,5-dicarbethoxy-2-pyrrolidinone achieved a 52% reduction in serum triglycerides and 48% reduction in serum cholesterol at 30 mg/kg/day in mice, outperforming alkyl and unsubstituted analogues . This evidence positions 4-phenyl-2-pyrrolidinone as the scaffold of choice for synthesizing and screening novel hypolipidemic compounds.

Chiral Building Block for Enantiopure Pharmaceutical Intermediates

The chiral center at C4 of 4-phenyl-2-pyrrolidinone enables resolution into enantiomers that serve as versatile synthetic intermediates. The R-enantiomer of N-carbamoylmethyl-4-phenyl-2-pyrrolidinone (R-Carphedon) is prepared via N-alkylation of 4(R)-phenyl-2-pyrrolidinone, underscoring the compound's utility in generating pharmacologically active single-enantiomer drugs . This chiral differentiation is not readily achievable with achiral 2-pyrrolidinone or 3-phenyl isomers lacking a defined stereocenter at the 4-position.

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